Citronellyl phenylacetate
Overview
Description
Citronellyl phenylacetate is an organic compound with the molecular formula C18H26O2. It is an ester formed from citronellol and phenylacetic acid. This compound is known for its sweet, herbaceous, rose-like odor, making it a valuable ingredient in the fragrance and flavor industries .
Mechanism of Action
Target of Action
Citronellyl phenylacetate is primarily used in the manufacture of flavors and fragrance ingredients . It is part of perfume oils and/or flavors, contributing to their unique scent profiles .
Biochemical Pathways
The bacterial phenylacetate pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
It is known to be insoluble in water, which may influence its bioavailability .
Result of Action
As a fragrance ingredient, the primary result of this compound’s action is the production of a sweet-herbaceous-rosy, yet heavy and very tenacious odor, reminiscent of the petals of roses . This makes it a valuable component in the creation of various perfumes and flavors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a tightly closed container in a cool and dry place, away from sunlight. When stored for more than 12 months, the quality should be checked before use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellyl phenylacetate can be synthesized through the esterification of citronellol with phenylacetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under azeotropic conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification of citronellol with phenylacetyl chloride. This method is preferred due to its higher yield and efficiency. The reaction is usually carried out in a solvent-free system with a lipase enzyme from Pseudomonas fluorescens as the catalyst, at an optimal temperature of 40°C .
Chemical Reactions Analysis
Types of Reactions: Citronellyl phenylacetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis under acidic or basic conditions to yield citronellol and phenylacetic acid .
Common Reagents and Conditions:
Esterification: Citronellol, phenylacetic acid, sulfuric acid (catalyst), azeotropic conditions.
Transesterification: Citronellol, phenylacetyl chloride, lipase enzyme, solvent-free system, 40°C.
Major Products:
Hydrolysis: Citronellol and phenylacetic acid.
Scientific Research Applications
Citronellyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Comparison with Similar Compounds
Citronellol: A monoterpenoid alcohol with a similar rose-like odor, used in perfumes and insect repellents.
Geranyl acetate: An ester with a fruity, floral aroma, used in fragrances and flavorings.
Phenylacetic acid: An aromatic carboxylic acid, used in the synthesis of various esters and pharmaceuticals.
Uniqueness: Citronellyl phenylacetate stands out due to its unique combination of a sweet, herbaceous, rose-like odor and its versatility in various applications. Unlike citronellol and geranyl acetate, which are primarily used for their fragrance, this compound also exhibits significant biological activities, making it valuable in both the fragrance industry and scientific research .
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBFMVLVJZZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861804 | |
Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, somewhat viscous liquid; sweet-herbaceous-rosy, yet heavy and very tenacious odour, reminiscent of the petals of roses | |
Record name | Citronellyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
342.00 °C. @ 760.00 mm Hg | |
Record name | Citronellyl alpha-toluate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | Citronellyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.960 | |
Record name | Citronellyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
139-70-8 | |
Record name | Citronellyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citronellyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyl-6-octenyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRONELLYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH43UJ4D76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Citronellyl alpha-toluate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.